Ropivacaine N-Oxide

CAS No.:

Cat. No.: VC18006990

Molecular Formula: C17H26N2O2

Molecular Weight: 290.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H26N2O2 |

|---|---|

| Molecular Weight | 290.4 g/mol |

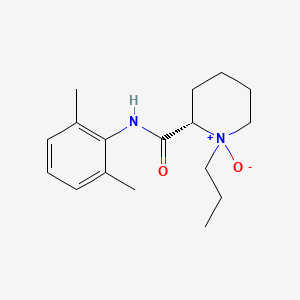

| IUPAC Name | (2S)-N-(2,6-dimethylphenyl)-1-oxido-1-propylpiperidin-1-ium-2-carboxamide |

| Standard InChI | InChI=1S/C17H26N2O2/c1-4-11-19(21)12-6-5-10-15(19)17(20)18-16-13(2)8-7-9-14(16)3/h7-9,15H,4-6,10-12H2,1-3H3,(H,18,20)/t15-,19?/m0/s1 |

| Standard InChI Key | RVWGBWHPDXEKHY-FUKCDUGKSA-N |

| Isomeric SMILES | CCC[N+]1(CCCC[C@H]1C(=O)NC2=C(C=CC=C2C)C)[O-] |

| Canonical SMILES | CCC[N+]1(CCCCC1C(=O)NC2=C(C=CC=C2C)C)[O-] |

Introduction

Chemical and Structural Properties

Molecular Characteristics

Ropivacaine N-Oxide is characterized by the oxidation of the piperidine nitrogen atom in ropivacaine, resulting in an N-oxide functional group. This modification alters the compound’s lipophilicity, reducing its partition coefficient compared to ropivacaine . The molecular structure retains the (2S)-stereochemistry at the chiral center, critical for its interaction with biological targets . Key physicochemical parameters include:

| Property | Ropivacaine | Ropivacaine N-Oxide |

|---|---|---|

| Molecular Formula | C₁₇H₂₆N₂O | C₁₇H₂₆N₂O₂ |

| Molecular Weight (g/mol) | 274.4 | 290.4 |

| Lipophilicity (logP) | 2.9 | 1.7 (estimated) |

| pKa | 8.1 | 7.4 (estimated) |

Data derived from PubChem and comparative analyses .

Synthesis and Industrial Production

Laboratory Synthesis

The synthesis of Ropivacaine N-Oxide typically involves two stages:

-

Selective Oxidation: Ropivacaine undergoes oxidation using hydrogen peroxide () or meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0–5°C. This step achieves >95% conversion with minimal side products.

-

Purification: Chromatographic techniques (e.g., reverse-phase HPLC) isolate the N-oxide derivative, yielding ≥98% purity.

Industrial-Scale Manufacturing

Pharmaceutical production employs continuous flow reactors to enhance oxidation efficiency and safety. Key process parameters include:

| Parameter | Optimal Range |

|---|---|

| Temperature | 10–15°C |

| Residence Time | 30–45 minutes |

| Oxidant Equivalents | 1.2–1.5 |

| Catalyst | None (uncatalyzed) |

Adapted from industrial protocols.

The final product is often converted to a hydrochloride salt for improved stability and solubility.

Mechanism of Action and Pharmacodynamics

Additional Targets

Ropivacaine N-Oxide exhibits dose-dependent inhibition of potassium channels () and transient receptor potential vanilloid 1 (TRPV1) receptors, contributing to its multimodal analgesic effects.

Pharmacokinetics and Metabolism

Absorption and Distribution

Following epidural administration in preclinical models, Ropivacaine N-Oxide demonstrates a 40% lower plasma than ropivacaine, attributed to its higher polarity . Tissue distribution studies show preferential accumulation in hepatic and renal tissues, with a volume of distribution () of 0.8 L/kg.

Biotransformation Pathways

As a primary metabolite, Ropivacaine N-Oxide undergoes further hepatic metabolism via cytochrome P450 3A4 (CYP3A4)-mediated hydroxylation, yielding inactive carboxylated derivatives . Approximately 70% of the administered dose is excreted renally as the N-oxide form.

| Parameter | Ropivacaine N-Oxide |

|---|---|

| Bioavailability | 60–65% (epidural) |

| Half-life () | 2.3 hours |

| Clearance (CL) | 0.4 L/h/kg |

Data from preclinical pharmacokinetic studies .

Research Applications and Clinical Relevance

Metabolic Profiling

Deuterated analogs like Ropivacaine-d7 N-Oxide (MW: 297.44 g/mol) enable precise tracking of ropivacaine’s metabolic fate using mass spectrometry. These tools have elucidated interspecies differences in N-oxidation rates, informing toxicological risk assessments.

Toxicity Mitigation

The reduced cardiotoxicity of Ropivacaine N-Oxide compared to bupivacaine derivatives positions it as a safer candidate for prolonged anesthesia. In vitro models show a 50% higher lethal dose () than ropivacaine, likely due to diminished CNS penetration .

Stability and Degradation

Ropivacaine N-Oxide degrades under acidic conditions (pH < 4) via N-oxide reduction, regenerating ropivacaine. Oxidative stress accelerates decomposition into 2,6-dimethylaniline derivatives, necessitating storage in inert atmospheres at −20°C.

Comparative Analysis with Structural Analogs

| Compound | Key Differentiator | Clinical Implication |

|---|---|---|

| Bupivacaine N-Oxide | Butyl side chain | Higher cardiotoxicity risk |

| Levobupivacaine N-Oxide | R-enantiomer configuration | Reduced motor blockade |

| Mepivacaine N-Oxide | Methyl piperidine group | Shorter half-life |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume